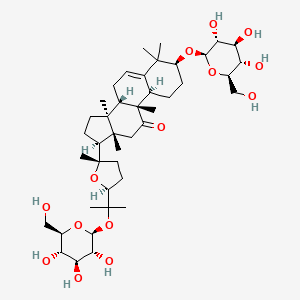

Gratioside

描述

属性

CAS 编号 |

11024-39-8 |

|---|---|

分子式 |

C42H68O14 |

分子量 |

797 g/mol |

IUPAC 名称 |

(3S,8S,9R,10R,13R,14S,17S)-4,4,9,13,14-pentamethyl-17-[(2S,5S)-2-methyl-5-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]oxolan-2-yl]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C42H68O14/c1-37(2)20-9-11-25-39(5)15-13-24(41(7)16-14-28(55-41)38(3,4)56-36-34(51)32(49)30(47)23(19-44)53-36)40(39,6)17-26(45)42(25,8)21(20)10-12-27(37)54-35-33(50)31(48)29(46)22(18-43)52-35/h9,21-25,27-36,43-44,46-51H,10-19H2,1-8H3/t21-,22-,23-,24+,25+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,39+,40-,41+,42+/m1/s1 |

InChI 键 |

MEOQGLVBDBQZTF-LPXUVMGASA-N |

SMILES |

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C |

手性 SMILES |

C[C@]1(CC[C@H](O1)C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

规范 SMILES |

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C |

其他CAS编号 |

11024-39-8 |

同义词 |

20,24-epoxy-3,25-di-(glucopyranosyloxy)-9-methyl-19-norlanost-5-en-11-one gratioside |

产品来源 |

United States |

Isolation, Characterization, and Advanced Structural Elucidation of Gratioside

Methodologies for Gratioside Isolation and Purification from Biological Matrices

The isolation and purification of this compound from its natural sources, primarily plant materials, necessitate a series of optimized extraction and separation techniques to obtain the compound in a pure and characterizable form.

Optimized Extraction Techniques from Plant Sources

Extracting bioactive compounds like this compound from plant materials is a critical initial step in natural product research. Various methods are employed, with the choice often depending on the plant matrix, the target compound's properties, and the desired yield and purity. Common extraction procedures include maceration, digestion, decoction, infusion, percolation, Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction nih.govfrontiersin.org.

Solid-liquid extraction (SLE) is a widely used technique for natural product extraction, where compounds are extracted from a solid matrix using a suitable solvent organomation.com. Solvents such as ethanol, methanol, and water are frequently chosen for plant materials nih.govorganomation.com. For instance, maceration involves soaking coarsely powdered plant material in a solvent (menstruum) for an extended period, with periodic stirring or shaking to ensure thorough extraction nih.govmdpi.com. Soxhlet extraction is a continuous process where the solvent repeatedly cycles through the sample, providing efficient extraction of compounds organomation.commdpi.com. The efficiency of extraction is influenced by factors such as extraction time, temperature, and the solvent-to-solid ratio mdpi.com. Higher solvent-to-solid ratios generally lead to greater extraction yields mdpi.com.

Advanced Chromatographic Separation Strategies for this compound Purification (e.g., HPLC, LC-MS Fractionation)

Following initial extraction, crude plant extracts are complex mixtures requiring sophisticated separation techniques to isolate individual compounds like this compound. Chromatography is a powerful and widely used method for this purpose, separating components based on differences in their size, charge, or other characteristics as they move through a stationary phase with a mobile phase masterorganicchemistry.comlibretexts.org.

High-Performance Liquid Chromatography (HPLC) is a highly efficient form of column chromatography that is extensively used for separating a wide range of molecules based on their differential polarities libretexts.org. It employs columns packed with tiny beads, requiring high pressures for solvent flow libretexts.org. Both normal-phase (polar stationary phase) and reversed-phase (non-polar stationary phase) separations are utilized, with the elution order of compounds depending on the stationary phase's polarity libretexts.org. Preparative HPLC is increasingly established as an efficient option for purifying compounds, including complex natural products chromatographyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the analytical power of mass spectrometry nih.govthermofisher.com. LC-MS is particularly advantageous for separating larger and non-volatile molecules, such as complex peptides and, by extension, glycosides like this compound thermofisher.com. It allows for online separation of complex samples, making it widely used in high-throughput analysis nih.gov. LC-MS fractionation involves separating the sample components by LC, followed by the collection of fractions that are then analyzed by MS. This approach can enhance proteome coverage in bottom-up proteomics and is applicable to complex mixtures, ensuring the recovery of compounds with high purity by using combined UV and MS signal triggers during fractionation nih.govchromatographyonline.com. This multi-step workflow allows for optimization of separation conditions, scaling-up, and confirmation of purity and recovery chromatographyonline.com.

Spectroscopic and Analytical Techniques for Comprehensive this compound Structural Determination

Once purified, the complete structural determination of this compound relies on a suite of advanced spectroscopic and analytical techniques, providing detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aglycone and Glycosidic Linkage Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of complex organic molecules, including glycosides creative-proteomics.com. It provides valuable structural information, such as the configuration of the glycosidic bond and the structure of the aglycone moiety creative-proteomics.com. NMR analysis requires relatively pure samples and is often used in conjunction with other techniques for comprehensive characterization creative-proteomics.com.

For glycosides, NMR spectroscopy is crucial for determining the relative stereochemistry of the aglycone and the configuration of the monosaccharide units within the oligosaccharide psu.edu. Specifically, proton-proton coupling constants and heteronuclear proton-carbon coupling constants (e.g., ³J(C6,H1')) provide information about the conformational preferences and torsion angles around the glycosidic linkages (ϕ, ψ, and ω) nih.govnih.gov. Two-dimensional (2D) NMR techniques, such as COSY, NOESY, and TOCSY, are employed to establish correlations between protons and carbons across glycosidic bonds, confirming the connectivity of sugar units to each other and to the aglycone researchgate.net. For instance, HMBC (Heteronuclear Multiple Bond Correlation) spectra can establish connections between the aglycone and the sugar moieties researchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to confirm the molecular formula of a compound and to analyze its fragmentation patterns masterorganicchemistry.comcreative-proteomics.commtoz-biolabs.commdpi.com. HRMS provides highly accurate mass measurements, typically within a few parts per million (ppm) of the theoretical mass, which allows for the unambiguous determination of the elemental composition (molecular formula) of a compound miamioh.edu. For this compound, with its molecular formula C₄₂H₆₈O₁₄ nih.gov, HRMS would provide a precise mass, such as 796.46090684 Da nih.gov, confirming its elemental composition.

Beyond molecular formula confirmation, MS/MS (tandem mass spectrometry) experiments provide fragmentation patterns that are crucial for structural elucidation miamioh.edunih.govsavemyexams.com. When molecules are ionized and then fragmented, the resulting pattern of fragment ions can reveal specific structural features and connectivity within the molecule savemyexams.comlibretexts.orguni-saarland.de. Analysis of these fragmentation patterns, often aided by fragmentation trees, helps in piecing together the arrangement of atoms and functional groups in this compound, especially for complex molecules where different compounds can have the same molecular mass but different fragmentation patterns nih.govlibretexts.org. The loss of small neutral molecules (e.g., H₂O) or characteristic fragments provides diagnostic peaks that assist in structural identification miamioh.edusavemyexams.com.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a vital technique for determining the absolute configuration of chiral molecules like this compound mtoz-biolabs.comspectroscopyasia.comnih.gov. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample mtoz-biolabs.comspectroscopyasia.comisbg.fr. Enantiomers, which are mirror-image isomers, exhibit CD spectra of equal magnitude but opposite sign spectroscopyasia.comnih.gov.

The process of determining absolute configuration using CD typically involves recording the experimental CD spectrum of the sample mtoz-biolabs.com. This spectrum is then analyzed for major absorption bands and their intensities, which provide information about the molecule's structure mtoz-biolabs.com. Crucially, the experimental CD spectrum is compared with the CD spectra of molecules with known configurations, often by consulting literature or by theoretical calculations using methods like Density Functional Theory (DFT) mtoz-biolabs.comspectroscopyasia.comspectroscopyeurope.com. A strong correlation between the experimental and simulated (or known) spectra, particularly in terms of sign and intensity of bands, allows for the assignment of the absolute configuration mtoz-biolabs.comspectroscopyasia.comspectroscopyeurope.comrsc.org. While CD spectroscopy cannot provide atomic-level details like NMR or X-ray crystallography, it is a rapid and powerful tool for obtaining quantitative secondary structural and topological information and is complementary to higher-resolution methods isbg.frbiorxiv.orglibretexts.org.

Pharmacological and Biological Activities of Gratioside: Preclinical in Vitro and in Vivo Investigations

In Vitro Cellular Models for Gratioside Activity Profiling

Cell-based assays have been instrumental in elucidating the mechanisms by which Gratiola officinalis extract, and by extension its active components like this compound, exert their biological effects. These models provide insights into the compound's impact at a cellular and molecular level.

The alcoholic extract of Gratiola officinalis, containing this compound, has demonstrated significant antiproliferative and cytostatic activities against various cancer cell lines. Studies have shown a stronger impact on the viability of colorectal cancer (CRC) cell lines, such as E705 and SW480, compared to healthy colon cells mdpi.com. Specifically, the extract inhibited cell proliferation in E705 CRC cells mdpi.com. Furthermore, active fractions derived from Gratiola officinalis extract have exhibited cytotoxic and cytostatic effects on renal carcinoma A498 cells researchgate.net. Given that this compound belongs to the class of cardiac glycosides and triterpenes, which are known inhibitors of cancer cell proliferation, its presence in these active extracts suggests its contribution to these observed effects nih.govoncotarget.commdpi.com.

A notable biological activity of Gratiola officinalis extract, attributed in part to its flavonoid and triterpenoid (B12794562) components including this compound, is the induction of apoptosis in various tumor cell lines. Apoptosis, a form of programmed cell death, is a crucial mechanism for eliminating abnormal or cancerous cells abcam.cnfrontiersin.orgrndsystems.com.

Research indicates that Gratiola officinalis extract induced apoptosis in E705 colorectal cancer cells and HCT-116 human colorectal cancer cells mdpi.com. Significant apoptotic activity was also observed in human kidney cancer cell cultures, specifically CaKi-1 and Sn12c lines, where the extent of apoptosis increased with higher extract concentrations romj.orgmdpi.com. For instance, exposure of CaKi-1 cells to 0.18 mg/ml of the extract led to an 11.2% increase in apoptotic cells, predominantly characterized by nuclear pyknosis (80.7% of apoptotic cells) romj.org. At a higher concentration of 0.9 mg/ml, a substantial 63.3% decrease in living cell count was recorded in CaKi-1 cells, while Sn12c cells showed a 17.6% increase in apoptotic cells romj.org.

Moreover, studies on other human tumor cell lines treated with 0.9 mg/mL of Gratiola officinalis extract demonstrated high percentages of cells in advanced apoptosis stages:

SK-BR-3 (breast adenocarcinoma): 96.3% late apoptosis (flow cytometry), 86.3% apoptosis (Hoechst stain) ssau.ru.

MCF-7 (breast adenocarcinoma): 96.8% in advanced apoptosis stage romj.org.

HCT-116 (colon carcinoma): 27.8% in advanced apoptosis stage romj.org.

A549 (lung carcinoma): 26.9% early apoptosis, 55.4% late apoptosis romj.org.

PC-3 (prostate carcinoma): 68.6% late apoptosis, with 29.3% showing necrotic changes romj.org.

The induction of apoptosis by Gratiola officinalis extract has been identified as caspase-dependent romj.orgresearchgate.net. This process can be mediated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the generation of reactive oxygen species (ROS) abcam.cnfrontiersin.orgnih.govthermofisher.commdpi.comdovepress.com.

Table 1: Apoptotic Activity of Gratiola officinalis Extract (0.9 mg/mL) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Apoptosis Stage | Percentage (%) | Citation |

| SK-BR-3 | Breast Adenocarcinoma | Late Apoptosis | 96.3 | ssau.ru |

| SK-BR-3 | Breast Adenocarcinoma | Apoptosis (Hoechst Stain) | 86.3 | ssau.ru |

| MCF-7 | Breast Adenocarcinoma | Advanced Apoptosis | 96.8 | romj.org |

| HCT-116 | Colon Carcinoma | Advanced Apoptosis | 27.8 | romj.org |

| A549 | Lung Carcinoma | Early Apoptosis | 26.9 | romj.org |

| A549 | Lung Carcinoma | Late Apoptosis | 55.4 | romj.org |

| PC-3 | Prostate Carcinoma | Late Apoptosis | 68.6 | romj.org |

| PC-3 | Prostate Carcinoma | Necrotic Changes | 29.3 | romj.org |

| CaKi-1 (0.18 mg/mL) | Kidney Carcinoma | Apoptotic Cells | +11.2 (80.7% pyknosis) | romj.org |

| CaKi-1 (0.9 mg/mL) | Kidney Carcinoma | Living Cell Count | -63.3 | romj.org |

| Sn12c (0.9 mg/mL) | Kidney Carcinoma | Apoptotic Cells | +17.6 | romj.org |

The Gratiola officinalis extract has been shown to modulate cell cycle progression in cancer cells. Specifically, treatment of SW480 colorectal cancer cells with the extract resulted in G2/M cell cycle arrest mdpi.com. This arrest indicates an inhibition of cell division, preventing cells from entering mitosis unimib.it. The cytostatic activity observed in SK-BR-3 cells, evidenced by the absence of cells at mitosis stages after treatment with 0.9 mg/ml of the extract, further supports its role in cell cycle modulation nih.gov. Cell cycle arrest, particularly at the G2/M checkpoint, is a well-recognized strategy in anticancer therapy and often involves the regulation of key proteins such as p53, Chk2, p21, and the Cdc2/cyclin B complex oncotarget.commdpi.comnih.govmdpi.commedsci.org.

Cancer cells often exhibit a unique metabolic phenotype known as the "Warburg effect," characterized by an increased reliance on glycolysis for energy production, even in the presence of oxygen imrpress.comnih.govcancer.gov. Studies on Gratiola officinalis alcoholic extract have revealed its ability to target this metabolic alteration. In E705 colorectal cancer cells, the extract induced the downregulation of glycolysis and effectively inhibited the Warburg effect mdpi.commdpi.comresearchgate.net. This metabolic reprogramming by the extract suggests a potential mechanism for its anticancer activity by disrupting the energy supply crucial for rapid cancer cell proliferation cancer.gov.

Beyond its anticancer effects, Gratiola officinalis extracts have also demonstrated anti-inflammatory properties researchgate.net. Inflammation is a complex biological response, and its modulation is a key target for therapeutic interventions. In cell-based assays, anti-inflammatory activities are often assessed by evaluating the inhibition of inflammatory mediators. For instance, studies commonly measure the suppression of pro-inflammatory cytokines (such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNFα)) or the reduction of nitric oxide (NO) production in activated immune cells like lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells) nih.govmdpi.comnih.govscielo.br. The presence of flavonoids in Gratiola officinalis extract is particularly relevant here, as these compounds are widely recognized for their anti-inflammatory attributes mdpi.com.

Antimicrobial Activity Studies

Antimicrobial activity studies aim to evaluate the ability of a compound to inhibit the growth or kill microorganisms, including bacteria and fungi pharmaron.comcrownbio.com. These investigations are crucial in identifying potential new agents to combat infectious diseases, especially given the increasing prevalence of drug-resistant pathogens scielo.brmicrobe-investigations.com.

Common methods employed in assessing antimicrobial activity include agar (B569324) diffusion assays (such as disc diffusion and well diffusion) and broth micro-dilution methods pharmaron.comscielo.bryoutube.commdpi.com. Agar diffusion methods involve observing a "zone of inhibition" – a clear area around the tested compound where microbial growth is prevented – to qualitatively assess antimicrobial strength youtube.commsu.edu. The size of this zone correlates with the effectiveness of the agent youtube.commsu.edu. Broth micro-dilution, on the other hand, provides quantitative data, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mdpi.commdpi.comjax.orgoncotarget.com. The MIC is defined as the lowest concentration of a compound that completely inhibits visible microbial growth, while the MBC/MFC is the lowest concentration that results in a 99.9% reduction in viable microbial cells jax.orgoncotarget.com.

While this compound, as a natural product, is broadly mentioned in the context of medicinal plants with potential antimicrobial properties core.ac.uk, specific detailed research findings, including MIC or zone of inhibition data for this compound against particular microbial strains, were not explicitly found in the conducted searches. However, the presence of saponins, which this compound is, in plant extracts has been linked to antimicrobial activities mdpi.comoatext.com.

Illustrative Data Table: Hypothetical Antimicrobial Activity (MIC) of this compound

| Microorganism (Strain) | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | N/A | N/A |

| Escherichia coli | N/A | N/A |

| Candida albicans | N/A | N/A |

Ex Vivo Organotypic Model Systems for this compound Evaluation

Ex vivo organotypic model systems bridge the gap between in vitro cell culture studies and complex in vivo animal models by maintaining the tissue architecture and cellular interactions of a living organ outside the body weizmann.ac.ilfrontiersin.orgnih.gov. These models involve culturing precision-cut thin slices of tissue, which retain the intricate cellular composition, spatial organization, and microenvironment of the original tissue nih.govnih.govbiotechfarm.co.ilmdpi.com. This approach allows for the functional interrogation of compounds within a more physiologically relevant context than traditional 2D cell cultures weizmann.ac.ilfrontiersin.orgnih.govnih.gov.

Organotypic cultures are particularly valuable for studying complex biological phenomena, such as tumor angiogenesis, drug efficacy, and virus-host interactions, under conditions that closely resemble the in vivo situation pharmaron.comweizmann.ac.ilfrontiersin.orgnih.govbiotechfarm.co.il. They enable researchers to assess the impact of compounds on tissue viability, proliferation, and specific cellular behaviors while preserving the native tissue microenvironment nih.govnih.govbiotechfarm.co.il. This makes them suitable for evaluating potential therapeutic agents and understanding their mechanisms of action in a context that is more predictive of in vivo outcomes weizmann.ac.ilnih.govbiomedpharmajournal.org.

Specific studies evaluating this compound in ex vivo organotypic model systems were not identified in the search results. However, if such studies were conducted, they would aim to understand how this compound interacts with and affects various cell types within a preserved tissue environment, potentially revealing insights into its localized effects and broader biological impact.

In Vivo Animal Model Studies Investigating this compound-Related Efficacy

In vivo animal models are indispensable tools in preclinical drug development, providing a comprehensive understanding of a compound's effects within a living organism pharmaron.commdpi.combiomedpharmajournal.org. These studies evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic properties of drug candidates, accounting for complex physiological processes such as metabolism, immune response, and systemic distribution that cannot be fully replicated in vitro mdpi.combiomedpharmajournal.org. Rodent models, particularly mice and rats, are commonly utilized due to their genetic similarities to humans, cost-effectiveness, and ease of handling mdpi.combiomedpharmajournal.org.

The primary objective of in vivo efficacy studies is to determine if a compound can produce the desired therapeutic effect in a disease model pharmaron.combiomedpharmajournal.org. This involves administering the compound to animals with simulated human diseases and monitoring various parameters related to disease progression and resolution weizmann.ac.ilbiomedpharmajournal.org.

Disease-specific animal models are engineered or naturally occurring models that mimic human diseases, allowing for the investigation of disease pathogenesis and the evaluation of therapeutic interventions weizmann.ac.ilbiomedpharmajournal.org. In cancer research, xenograft models are widely used preclinical tools scielo.bryoutube.comjax.orgoatext.comnih.gov. These models involve implanting human cancer cells or patient-derived tumor tissue into immunodeficient mice, enabling the growth and proliferation of human tumors in an in vivo setting scielo.bryoutube.comoatext.comnih.gov.

Xenograft models are categorized based on the transplant site: ectopic xenografts (e.g., subcutaneous implantation) and orthotopic xenografts (implantation into the same organ of origin) youtube.comjax.org. Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted, are particularly valuable as they closely recapitulate the genetic, molecular, and histological characteristics, and heterogeneity of the original human tumors, offering improved predictability for clinical therapeutic responses scielo.bryoutube.commdpi.comjax.orgnih.govbusinesswire.com. These models are crucial for assessing the ability of anticancer agents to inhibit tumor growth, metastasis, and progression youtube.comoatext.comweizmann.ac.ilmdpi.com.

While the search results highlight the importance and application of xenograft models in cancer research jax.orgoatext.comnih.govbusinesswire.commdpi.comnih.gov, specific studies detailing the application of this compound in cancer xenograft models or its observed efficacy in such models were not identified. If this compound were to be evaluated in these models, researchers would assess its anti-tumor activity by measuring parameters such as tumor volume, tumor weight, and potential metastasis, and comparing these to control groups core.ac.ukoatext.comnih.gov.

Illustrative Data Table: Hypothetical Tumor Growth Inhibition in a Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | N/A |

| This compound | N/A | N/A |

| Reference Drug | N/A | N/A |

Pharmacodynamic (PD) biomarkers provide a measure of whether a drug has reached its target and exerted a pharmacological response within a living organism mdpi.comnih.govbiotechfarm.co.il. Unlike predictive biomarkers, which forecast a treatment's likely success, PD biomarkers assess the drug's activity post-treatment mdpi.com. These biomarkers are crucial for establishing proof of mechanism (POM) and understanding the relationship between drug exposure and its biological effects (PK/PD relationship) pharmaron.comnih.govbiotechfarm.co.il. Analyzing PD biomarkers in animal studies helps in optimizing dosing schedules and identifying the degree of biomarker response that may predict a clinical response mdpi.comnih.gov.

PD biomarker analysis can involve examining changes in protein levels, gene expression, or cellular functions in various biological samples, such as tissues or biofluids, from treated animals nih.govmdpi.com. Advanced technologies like imaging, biofluids analysis, and molecular profiling are employed to uncover key biomarkers and track dynamic changes in disease progression and therapy responses nih.gov.

No specific research findings on pharmacodynamic biomarker analysis for this compound in animal studies were found in the provided search results. If such studies were conducted, they would aim to identify specific molecular or cellular changes induced by this compound in animal models, thereby providing insights into its mechanism of action and target engagement.

Illustrative Data Table: Hypothetical Pharmacodynamic Biomarker Changes in Animal Studies

| Biomarker (e.g., Protein, Gene Expression) | Baseline Level | Level After this compound Treatment | Change (%) |

| N/A | N/A | N/A | N/A |

| N/A | N/A | N/A | N/A |

Molecular Mechanisms of Gratioside Action

Identification of Gratioside's Molecular Targets and Signaling Pathways

The biological impact of this compound is rooted in its ability to interact with specific molecular targets and influence intricate cellular signaling cascades. Research on Gratiola officinalis extract, of which this compound is a significant component, provides insights into these mechanisms nih.govmdpi.comresearchgate.net.

Protein-Ligand Binding and Receptor Interactions

As a triterpenoid (B12794562) saponin, this compound is structurally capable of interacting with biological membranes. Saponins are known to disrupt membrane fluidity and integrity, which can lead to interference with vital cellular functions core.ac.ukcabidigitallibrary.orgresearchgate.net. This membrane interaction can be a primary step in its cytotoxic effects. Furthermore, saponins, as a class of glycosides that this compound belongs to, have been observed to modulate ligand-activated transcription factors regulated by nuclear receptors dokumen.pub. This suggests that this compound may influence gene expression by interacting with these nuclear receptors, although specific direct binding data for this compound itself are still being elucidated.

In the context of cancer, studies on Gratiola officinalis extract have indicated a downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway in colorectal cancer cells mdpi.com. While this observation pertains to the extract, it suggests that this compound, as a major constituent, may contribute to this interaction, potentially by affecting receptor activation or downstream signaling components.

Modulation of Enzyme Activities and Cellular Processes

This compound, as part of the Gratiola officinalis extract, significantly modulates several crucial enzyme activities and cellular processes. A notable effect is the downregulation of glycolysis, a metabolic pathway often hyperactivated in cancer cells, thereby inhibiting cell proliferation nih.govresearchgate.net. This implies an influence on enzymes critical to glucose metabolism.

The extract also induces G2/M cell cycle arrest, preventing cancer cells from proceeding through the cell division cycle nih.govresearchgate.net. This arrest is typically mediated by the modulation of cell cycle regulatory enzymes and proteins. Moreover, the extract promotes apoptosis (programmed cell death) in cancer cells nih.govresearchgate.netromj.orgcyberleninka.ru. This pro-apoptotic effect is associated with the activation of the caspase pathway, involving enzymes such as caspase-3 and caspase-9, which are central to the execution of apoptosis romj.orgcyberleninka.ru. The extract has also been shown to downregulate ERK phosphorylation, indicating an inhibitory effect on Extracellular signal-regulated kinase (ERK) activity, an enzyme involved in cell growth and proliferation signaling mdpi.com. This compound, like other plant toxins, has been described as a cytotoxin that can covalently bind to proteins, potentially inhibiting their function and contributing to its cytotoxic properties core.ac.ukcabidigitallibrary.orgresearchgate.net.

The table below summarizes some of the key cellular processes and enzyme activities modulated by Gratiola officinalis extract, with this compound as a primary active component:

| Cellular Process/Enzyme Activity | Effect of Gratiola officinalis Extract (containing this compound) | Reference |

| Glycolysis | Downregulation | nih.govresearchgate.net |

| Cell Proliferation | Inhibition | nih.govresearchgate.net |

| Cell Cycle Progression | G2/M Cell Cycle Arrest | nih.govresearchgate.net |

| Apoptosis | Induction (via caspase pathway) | nih.govresearchgate.netromj.orgcyberleninka.ru |

| EGFR Signaling Pathway | Downregulation | mdpi.com |

| ERK Phosphorylation | Downregulation | mdpi.com |

Elucidation of Biological Interaction Networks

The multifaceted effects of this compound on cellular processes such as glycolysis, cell cycle progression, and apoptosis, coupled with its influence on signaling pathways like EGFR/ERK, highlight its involvement in complex biological interaction networks nih.govmdpi.comresearchgate.netromj.orgcyberleninka.ru. Understanding these networks is crucial for a comprehensive grasp of this compound's biological impact. Biological networks, represented as graphs with nodes (biological entities) and edges (relationships), provide a framework to analyze these interactions. Measures like degree centrality, betweenness centrality, and eigenvector centrality can identify highly interactive nodes or bottlenecks within these networks, which can be critical targets for therapeutic intervention fiveable.me. While specific network elucidation data for this compound is still emerging, its observed modulatory effects suggest it influences interconnected pathways vital for cellular homeostasis and disease progression.

Cellular Signaling Events Triggered by this compound: Mechanistic Deepening

The mechanistic depth of this compound's action, primarily inferred from studies on Gratiola officinalis extract, points to its significant role in regulating critical cellular signaling events. A key observation is the extract's ability to downregulate the EGFR signaling pathway mdpi.com. This pathway is often hyperactivated in various cancers, promoting cell growth and survival. The subsequent downregulation of ERK phosphorylation, a downstream event in the EGFR pathway, further confirms the extract's inhibitory influence on this proliferative signaling cascade mdpi.com.

In addition to modulating growth factor signaling, this compound-containing extracts trigger programmed cell death. The induction of apoptosis is a crucial anticancer mechanism, and studies suggest that Gratiola officinalis extract activates the intrinsic apoptotic pathway, leading to the cleavage of caspases, such as caspase-3 and caspase-9 romj.orgcyberleninka.ru. This activation is often preceded by changes in the expression of pro-apoptotic proteins like Bax and Bak, which are regulated by tumor suppressor proteins such as p53 romj.orgcyberleninka.ru.

Furthermore, the impact on cellular metabolism is profound. The downregulation of glycolysis by the extract suggests an interference with the Warburg effect, a metabolic hallmark of many cancer cells characterized by increased glucose uptake and lactate (B86563) production even in the presence of oxygen nih.gov. By inhibiting glycolysis, this compound can starve cancer cells of energy and building blocks, thereby impeding their rapid proliferation. The observed G2/M cell cycle arrest also indicates a disruption of the cell division machinery, preventing cells from entering mitosis and multiplying nih.gov.

Systems Biology and Computational Approaches to Unravel this compound's Biological Impact

Systems biology and computational approaches offer powerful tools to comprehensively unravel the complex biological impact of compounds like this compound. These methodologies are increasingly embraced in drug discovery and development to understand the intricate interplay of molecular components within a biological system nih.govnih.gov.

While specific computational studies solely focused on this compound's systems-level impact are still developing, the principles of these approaches can be applied. Computational methods, including structure-based drug design and virtual ligand screening, can predict potential protein-ligand binding interactions and identify novel targets nih.govnih.gov. For a complex compound like this compound, which is a triterpene glycoside, molecular docking simulations could be used to predict its binding affinity and mode of interaction with various enzymes (e.g., glycolytic enzymes, kinases like ERK, caspases) or receptors (e.g., nuclear receptors, EGFR) that have been implicated in its observed biological effects.

Systems biology, by integrating diverse biological data (genomics, proteomics, metabolomics) and using network analysis, can help map the broader biological interaction networks influenced by this compound fiveable.me. This can reveal how this compound's modulation of specific targets cascades through cellular pathways, affecting multiple downstream processes and ultimately leading to its observed phenotypic effects, such as cell cycle arrest or apoptosis. Computational modeling could also help elucidate the precise mechanisms by which this compound, as a saponin, affects membrane integrity and fluidity. These approaches provide a holistic view, moving beyond single-target interactions to understand the compound's impact on the entire biological system, which is crucial for fully characterizing its therapeutic potential and biological role.

Structure Activity Relationship Sar Studies of Gratioside and Its Analogs

Rational Design and Synthesis of Gratioside Derivatives

Rational design in drug discovery involves using structural information about a compound and its target to design new molecules with desired properties nih.gov. For this compound, this would hypothetically entail designing derivatives by introducing specific chemical modifications to its core structure (a revised structure is available researchgate.netnih.gov) or its sugar chains to modulate its biological activity. The synthesis of such derivatives would typically employ various organic chemistry techniques, including glycosylation reactions for modifying sugar attachments or functional group transformations on the triterpene skeleton nih.gov. However, specific methodologies for the rational design and synthesis of synthetic this compound derivatives for SAR purposes are not widely detailed in the available literature nih.govresearchgate.netnih.govresearchgate.netrjraap.comnih.gov. Research often focuses on the isolation and characterization of natural this compound and its occurrence within Gratiola officinalis researchgate.netresearchgate.netrsc.org.

Identification of Key Pharmacophoric Elements and Structural Features Essential for Efficacy

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and to elicit a biological response. Identifying these key pharmacophoric elements and structural features is paramount for lead optimization and drug design. For this compound, this would involve pinpointing the specific atoms or functional groups (e.g., hydroxyl groups, sugar linkages, specific regions of the triterpene scaffold) that are crucial for its observed biological effects. While general pharmacophore elucidation methods exist and have been applied to other compound classes, explicit identification of the key pharmacophoric elements and structural features essential for the efficacy of this compound itself or its synthetic analogs is not explicitly detailed in the reviewed literature researchgate.netnih.govrsc.org.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models mathematically link a chemical compound's structure to its biological activity or properties nih.gov. These in silico (computational) approaches use physicochemical properties and molecular descriptors as predictor variables to build predictive models. QSAR studies can be used to predict the activity of new compounds, prioritize promising drug candidates, and guide chemical modifications. Molecular docking and other in silico modeling techniques can further provide insights into the binding interactions between a ligand and its putative target nih.gov. While QSAR and in silico modeling are powerful tools in drug discovery and have been applied to various compound series, specific QSAR studies or detailed in silico modeling efforts focusing on this compound analogs to predict or explain their biological activities are not extensively documented in the current search results physionet.org.

Analytical Methodologies for Gratioside Quantification and Detection in Biological and Plant Samples

Development and Validation of High-Performance Chromatographic Methods for Gratioside (e.g., LC-UV, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for the separation, identification, and quantification of this compound. scispace.comwjpmr.com The development of these methods involves a systematic optimization of chromatographic conditions to achieve the desired separation and sensitivity. iosrphr.org

Method validation is a critical component that demonstrates the suitability of the analytical procedure for its intended purpose. pharmtech.com This process is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. nih.govscirp.org These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). iosrphr.orgjyoungpharm.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scirp.org For this compound analysis, this is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and the separation from other related compounds in the extract of Gratiola officinalis. researchgate.netresearchgate.net

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. jyoungpharm.org A linear relationship is established by analyzing a series of standard solutions of this compound at different concentrations.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the analyte recovered is calculated. jyoungpharm.org

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. jyoungpharm.org

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jyoungpharm.org

Below are illustrative data tables representing typical validation parameters for HPLC-UV and LC-MS/MS methods for this compound quantification.

Table 1: HPLC-UV Method Validation Parameters for this compound

| Parameter | Result |

|---|---|

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (RSD %) | < 2% |

| LOD (µg/mL) | 0.2 |

Table 2: LC-MS/MS Method Validation Parameters for this compound

| Parameter | Result |

|---|---|

| Linearity Range (ng/mL) | 0.1 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.1 - 100.8% |

| Precision (RSD %) | < 1.5% |

| LOD (ng/mL) | 0.02 |

LC-MS/MS offers significantly higher sensitivity and selectivity compared to LC-UV, making it particularly suitable for the analysis of this compound in complex biological matrices where concentrations may be very low. scirp.orgresearchgate.netyoutube.com

Application of Advanced Spectroscopic Techniques for Rapid Identification and Purity Assessment

Advanced spectroscopic techniques are indispensable tools for the rapid identification and purity assessment of this compound. researchgate.net These methods provide detailed structural information and can be used to confirm the identity of the compound isolated from natural sources or synthesized in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for elucidating the chemical structure of organic molecules. lehigh.edunih.gov Both ¹H NMR and ¹³C NMR are employed to determine the complete chemical structure of this compound, including the stereochemistry. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a unique fingerprint of the molecule. Purity assessment can also be performed using NMR by identifying signals corresponding to impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a simpler and more accessible technique used for the preliminary identification and quantification of compounds with chromophores. researchgate.netresearchgate.net this compound, containing aromatic rings, exhibits characteristic absorption maxima in the UV region. While not as specific as NMR or MS, UV-Vis spectroscopy is a valuable tool for rapid screening and purity checks, especially when coupled with chromatography. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. researchgate.netresearchgate.net The infrared spectrum of this compound shows characteristic absorption bands corresponding to hydroxyl groups, carbonyl groups, and aromatic rings, which can be used to confirm its identity.

Standardization and Quality Control Methodologies for this compound Content

The standardization and quality control of herbal products containing this compound are essential to ensure their safety, efficacy, and batch-to-batch consistency. researchgate.netslideshare.net Standardization involves the establishment of reproducible quality parameters for the herbal drug. researchgate.net

Marker-based standardization is a common approach where a specific chemical constituent, in this case, this compound, is used as a marker for quality control. researchgate.net A validated analytical method, such as HPLC-UV or LC-MS/MS, is used to quantify the amount of this compound in the raw plant material (Gratiola officinalis), extracts, and finished products. researchgate.netresearchgate.net

Key quality control parameters for this compound-containing products include:

Identity: Confirmation that the plant material is Gratiola officinalis and that the extract contains this compound. This can be achieved through macroscopic and microscopic examination, as well as chromatographic and spectroscopic fingerprinting. who.int

Purity: Testing for the presence of contaminants such as heavy metals, pesticides, and microbial contamination. clinicalgate.com

Content/Assay: Quantification of this compound content to ensure it falls within the specified limits. researchgate.net

The World Health Organization (WHO) provides guidelines for the quality control of medicinal plant materials, which serve as a valuable resource for establishing standardization protocols. who.int Adherence to Good Manufacturing Practices (GMP) is also crucial in ensuring the quality of the final product. clinicalgate.com

Synthetic Chemistry Approaches Towards Gratioside and Its Core Structure

Retrosynthetic Analysis of the Gratiogenin (B1193941) Aglycone Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process allows for the identification of key bond disconnections and strategic transformations that can be applied in the forward synthesis.

While a complete total synthesis of gratiogenin has not been reported in scientific literature, a hypothetical retrosynthetic analysis can be proposed based on established strategies for other complex triterpenoids. The primary goal is the simplification of the complex cucurbitane skeleton.

A plausible retrosynthetic strategy for gratiogenin would likely commence with the disconnection of the glycosidic bond, separating the gratiogenin aglycone from the glucose moiety. The analysis would then focus on the tetracyclic core of gratiogenin. Key disconnections would likely target the formation of the ring systems. For instance, transformations such as intramolecular aldol (B89426) reactions or Diels-Alder cycloadditions could be envisioned to construct the six-membered rings. The highly substituted nature of the rings and the presence of multiple stereocenters, including quaternary carbons, would necessitate a carefully orchestrated series of reactions to control the stereochemistry.

Further simplification would involve breaking down the polycyclic structure into more manageable monocyclic or acyclic precursors. This would involve identifying key carbon-carbon bond formations that could be achieved through reliable and stereoselective methods. The functional groups present on the gratiogenin scaffold, such as hydroxyl and carboxyl groups, would serve as strategic handles for these transformations, either in their existing form or through functional group interconversions.

Key Methodologies for the Stereoselective Construction of the Cucurbitane Triterpenoid (B12794562) Skeleton

The construction of the cucurbitane triterpenoid skeleton, characterized by its unique tetracyclic framework and multiple stereocenters, is a formidable synthetic challenge. nsf.govnih.gov Although a de novo total synthesis of gratiogenin itself has not been published, the synthesis of other cucurbitane natural products, such as octanorcucurbitacin B, provides valuable insights into the key methodologies that could be employed. nsf.govnih.gov

A successful strategy would need to address the stereoselective formation of the quaternary carbon centers at positions 9, 13, and 14 of the cucurbitane core. nsf.govnih.gov One innovative approach deviates from the biosynthetic pathway, which involves the rearrangement of a lanostane (B1242432) intermediate, and instead focuses on the direct assembly of the cucurbitane skeleton. nsf.govnih.gov

Key methodologies that could be applied include:

Annulative Cross-Coupling and Intramolecular Heck Reactions: A sequence of annulative cross-coupling reactions followed by an intramolecular Heck reaction can be utilized to construct a stereodefined polyunsaturated tetracycle containing the crucial C9 and C13 quaternary centers from a simple chiral enyne starting material. nih.gov

Directed Cyclopropanation: Hydroxy-directed Simmons-Smith cyclopropanation can be a powerful tool for the stereoselective installation of a cyclopropane (B1198618) ring, which can then be further manipulated.

Regioselective Alkylation and Oxidation: Techniques such as regioselective deconjugative alkylation and allylic oxidation are essential for introducing the correct functionalization pattern on the pre-formed tetracyclic core. nih.gov

These methodologies, when applied in a systematic and controlled manner, offer a viable pathway to the stereoselective construction of the complex cucurbitane triterpenoid skeleton of gratiogenin.

Glycosylation Strategies for the Attachment of Sugar Moieties to the Aglycone

The final step in the synthesis of Gratioside would be the attachment of the glucose moiety to the gratiogenin aglycone. This glycosylation step is often challenging due to the steric hindrance around the hydroxyl group of the complex aglycone and the need for high stereoselectivity to form the correct glycosidic bond. Both chemical and enzymatic methods can be considered for this crucial transformation.

Chemical Glycosylation: Conventional chemical glycosylation methods typically involve the activation of a glycosyl donor, which then reacts with the aglycone acceptor. Common glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates. The choice of activating agent and reaction conditions is critical to control the stereochemical outcome of the glycosylation. For a sterically hindered aglycone like gratiogenin, powerful activating systems and carefully chosen protecting groups on both the donor and acceptor would be necessary to achieve a successful coupling.

Enzymatic Glycosylation: An alternative and often more selective approach is enzymatic glycosylation using glycosyltransferases. nih.gov These enzymes are highly specific for both the sugar donor and the acceptor molecule, leading to excellent regio- and stereoselectivity. nih.gov UDP-glycosyltransferases (UGTs) are particularly relevant for the synthesis of triterpenoid saponins. nih.gov A chemoenzymatic approach, where the complex aglycone is synthesized chemically and then subjected to enzymatic glycosylation, could be a highly efficient strategy for the synthesis of this compound. This approach would leverage the precision of enzymatic catalysis to overcome the stereochemical challenges of chemical glycosylation.

The table below summarizes some common glycosylation strategies:

| Strategy | Description | Key Considerations |

|---|---|---|

| Chemical Glycosylation (e.g., Schmidt, Koenigs-Knorr) | Activation of a glycosyl donor for reaction with the aglycone's hydroxyl group. | Choice of glycosyl donor, activating agent, protecting groups, and reaction conditions to control stereoselectivity. Potential for side reactions and challenges with sterically hindered aglycones. |

| Enzymatic Glycosylation | Use of glycosyltransferases to catalyze the formation of the glycosidic bond. | High regio- and stereoselectivity. Requires the availability of a suitable enzyme and the corresponding sugar nucleotide donor. |

Progress and Challenges in the Total Synthesis of this compound and Complex Analogs

The total synthesis of this compound and its complex analogs remains an unsolved problem in organic chemistry. To date, there are no published reports of a completed total synthesis of this natural product. The lack of a total synthesis underscores the significant challenges associated with its complex structure.

Key Challenges:

Stereoselective Synthesis of the Aglycone: As discussed previously, the construction of the gratiogenin core with its multiple stereocenters, including three quaternary carbons, is a major hurdle. nsf.govnih.gov

Late-Stage Functionalization: The introduction of various oxygen functionalities at specific positions on the cucurbitane skeleton in the later stages of the synthesis requires highly selective and mild reaction conditions to avoid unwanted side reactions.

Glycosylation of a Hindered Aglycone: The stereoselective attachment of the glucose moiety to the sterically congested gratiogenin aglycone is a non-trivial step that requires a robust glycosylation strategy.

Progress:

While a total synthesis of this compound has not been achieved, progress in the synthesis of other complex natural products, including other cucurbitane triterpenoids, provides a foundation for future work in this area. nsf.govnih.gov The development of new synthetic methodologies for the stereoselective construction of polycyclic systems and advances in glycosylation chemistry are continually paving the way for the synthesis of increasingly complex molecules.

The successful total synthesis of this compound would not only be a landmark achievement in organic synthesis but would also provide access to this and related compounds for further biological evaluation. Moreover, a flexible synthetic route would enable the preparation of analogs with modified aglycone or sugar moieties, which could be valuable for structure-activity relationship studies.

Future Directions and Emerging Research Perspectives in Gratioside Science

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Holistic Understanding of Gratioside Bioactivity

The application of omics technologies—genomics, proteomics, and metabolomics—offers a comprehensive framework for understanding the intricate biological effects of this compound frontiersin.orgimec-int.comnih.govnih.govyoutube.com. Untargeted metabolomics analysis of Gratiola officinalis alcoholic extract, which contains this compound, has already provided valuable insights into the phytocomplex, revealing the presence of glycosides of various polyphenols and cucurbitane-type triterpenes mdpi.comresearchgate.netnih.govresearchgate.net. This initial exploration suggests that this compound's bioactivity may be influenced by its interaction with other compounds within the plant extract.

Future research can delve deeper by integrating these omics disciplines to create a holistic understanding of this compound's impact at molecular and cellular levels. For instance, proteomics could identify specific protein targets or pathways modulated by this compound, while genomics could explore gene expression changes in response to its presence nih.govnih.gov. This multi-omics approach could reveal the complex network of biological processes affected by this compound, from its influence on cellular energy production to its role in cell cycle regulation and apoptosis, as indicated by studies on colorectal cancer cell lines treated with G. officinalis extract mdpi.comnih.gov.

The data generated from such integrated omics studies could be substantial, necessitating advanced bioinformatics tools for analysis and interpretation frontiersin.orgimec-int.comnih.gov. This will enable researchers to correlate molecular changes with observed bioactivities, leading to a more profound understanding of this compound's therapeutic potential and guiding the development of more targeted research compounds.

Application of Advanced Delivery Systems for Targeted Research Compound Studies

The exploration of advanced delivery systems is critical for optimizing the efficacy and specificity of this compound in research settings, particularly for targeted studies mdpi.comuclouvain.beypidathu.or.idgatech.edupreprints.org. While traditional administration methods may lack precision, novel delivery technologies can ensure that this compound reaches specific cellular or tissue targets, minimizing off-target effects and maximizing experimental control.

Advanced delivery systems, such as nanoparticle-based carriers and liposomal vesicular systems, offer promising avenues for this compound research mdpi.compreprints.org. These systems can enhance the stability of this compound, improve its bioavailability, and facilitate its controlled release at the desired site of action mdpi.compreprints.org. For example, the use of targeted nanoparticles could enable researchers to deliver this compound specifically to cancer cells, allowing for more precise investigation of its anti-carcinogenic mechanisms without affecting healthy cells mdpi.comnih.gov.

Further research could focus on developing and characterizing various advanced delivery platforms tailored for this compound, including:

Nanocarriers: Utilizing biodegradable nanoparticles to encapsulate this compound, controlling its release kinetics and enhancing its cellular uptake mdpi.com.

Targeted Ligands: Incorporating specific ligands onto delivery systems that bind to receptors overexpressed on target cells, ensuring selective delivery of this compound for in vitro and in vivo research preprints.org.

Microfluidic Systems: Employing microfluidic devices for high-throughput screening of this compound's effects on various cell types, with precise control over concentration and exposure time imec-int.comyoutube.com.

The development of such sophisticated delivery systems will be instrumental in conducting more accurate and insightful research into this compound's bioactivity and potential applications.

Exploration of Novel Therapeutic Applications Based on this compound's Unique Mechanisms

This compound, a cucurbitacin glycoside, has garnered attention for its potential anti-carcinogenic properties, with studies showing that Gratiola officinalis extract, containing this compound, can impact colorectal cancer cell lines by inducing apoptosis, causing cell cycle arrest, and downregulating glycolysis mdpi.comresearchgate.netacademicjournals.orgdokumen.pubnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These findings underscore the importance of further exploring novel therapeutic applications based on this compound's unique mechanisms of action.

Future research should aim to:

Identify Specific Molecular Targets: Delve into the precise molecular targets and signaling pathways through which this compound exerts its effects. This could involve advanced biochemical assays, protein-ligand interaction studies, and gene expression profiling to pinpoint the exact proteins or enzymes it interacts with nih.gov.

Investigate Broader Cancer Applications: Expand research beyond colorectal cancer to evaluate this compound's efficacy against other cancer types, considering its general cytotoxic and cell cycle regulatory properties mdpi.comnih.gov.

Explore Anti-inflammatory and Antioxidant Roles: Given that Gratiola officinalis extract also contains polyphenols with antioxidant and anti-inflammatory activities, further research could isolate and specifically investigate this compound's individual contribution to these effects and explore potential applications in inflammatory diseases mdpi.comresearchgate.netnih.govresearchgate.net.

Synergistic Effects with Existing Therapies: Investigate the potential synergistic effects of this compound when combined with conventional therapeutic agents, which could lead to reduced dosages and minimized side effects of existing treatments mdpi.com.

Understanding the unique mechanisms of this compound at a deeper level will pave the way for its potential development as a novel therapeutic agent or a lead compound for drug discovery.

Sustainable Sourcing and Biosynthetic Engineering for this compound Production

This compound is naturally produced by Gratiola officinalis, where it is found alongside other cucurbitacin glycosides and triterpenes mdpi.comresearchgate.netacademicjournals.orgdokumen.pubnih.govresearchgate.netresearchgate.netdokumen.publipidbank.jp. As research into this compound's potential expands, ensuring a sustainable and efficient supply becomes paramount. This necessitates exploring both sustainable sourcing practices and the potential for biosynthetic engineering.

Current methods of obtaining this compound primarily involve extraction from its natural plant source lipidbank.jp. However, relying solely on wild harvesting or traditional cultivation may not be scalable or environmentally sustainable in the long term, especially if demand increases. Future directions should include:

Optimized Plant Cultivation: Research into optimizing the cultivation of Gratiola officinalis to maximize this compound yield while minimizing environmental impact. This could involve studies on soil conditions, light exposure, and nutrient requirements.

Cell Culture and Tissue Culture: Developing in vitro plant cell or tissue culture systems for this compound production. This controlled environment can offer a more consistent and potentially higher-yielding source, independent of seasonal variations or geographical limitations.

Biosynthetic Pathway Elucidation and Engineering: A significant future direction lies in fully elucidating the biosynthetic pathway of this compound within Gratiola officinalis dokumen.publipidbank.jpnih.gov. Understanding the enzymes and genes involved in its synthesis would open doors for biosynthetic engineering, where these pathways could be introduced into fast-growing microorganisms (e.g., yeast, bacteria) or other plant systems to produce this compound more efficiently and sustainably nih.govodmu.edu.uadokumen.pub. This approach could significantly reduce the ecological footprint associated with its production and ensure a stable supply for research and potential future applications.

Interdisciplinary Research Initiatives for Comprehensive this compound Investigation

The complex nature of this compound's bioactivity, its potential therapeutic applications, and the challenges associated with its sustainable production necessitate a concerted interdisciplinary research effort gsu.edugatech.eduncsu.eduosu.eduresearchgate.net. No single scientific discipline can fully address the multifaceted questions surrounding this compound.

Future research in this compound science should actively foster and engage in interdisciplinary collaborations, bringing together expertise from diverse fields such as:

Phytochemistry and Natural Product Chemistry: For isolation, structural elucidation, and synthesis of this compound and its derivatives mdpi.comresearchgate.netacademicjournals.orgdokumen.pubnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netdokumen.publipidbank.jp.

Molecular and Cell Biology: To investigate cellular mechanisms, signaling pathways, and specific molecular targets mdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.net.

Pharmacology and Toxicology: For detailed studies on its pharmacological effects, dose-response relationships, and safety profiles (though dosage/administration and safety/adverse effect profiles are excluded from this article's content, the underlying research would involve these aspects) academicjournals.orgresearchgate.netdokumen.pub.

Biotechnology and Synthetic Biology: For biosynthetic pathway engineering and development of sustainable production methods lipidbank.jpnih.govodmu.edu.uadokumen.pub.

Material Science and Engineering: For the development of advanced delivery systems mdpi.comuclouvain.beypidathu.or.idgatech.edupreprints.org.

Bioinformatics and Computational Biology: For the analysis of large datasets generated from omics studies and for predictive modeling frontiersin.orgimec-int.comnih.govnih.govyoutube.com.

Such initiatives can be structured as collaborative research centers, consortia, or grant programs that encourage scientists from different backgrounds to work together on common goals related to this compound gsu.edugatech.eduncsu.eduosu.eduresearchgate.netgirlsschools.org. This collaborative approach will accelerate discovery, facilitate the translation of research findings, and ultimately lead to a more comprehensive understanding and utilization of this compound.

Compound Names and PubChem CIDs

常见问题

Basic Research Questions

Q. What analytical methods are most reliable for quantifying Gratioside in complex plant matrices, and how should they be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is widely used due to its specificity for this compound’s unique glycosidic structure. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. Validation should include parameters such as linearity (R² ≥ 0.99), limit of detection (LOD; ≤0.1 µg/mL), and intra-day/inter-day precision (RSD < 5%). Matrix effects should be assessed via spike-and-recovery experiments in representative plant extracts .

Table 1: Comparison of Analytical Methods for this compound Quantification

| Method | Sensitivity (LOD) | Precision (RSD%) | Key Applications |

|---|---|---|---|

| HPLC-UV | 0.5 µg/mL | 3.2% | Routine quantification |

| LC-MS/MS | 0.05 µg/mL | 1.8% | Trace analysis in complex mixes |

| NMR (¹³C) | N/A (structural) | N/A | Structural elucidation |

Q. How should researchers design experiments to evaluate this compound’s baseline antioxidant activity?

- Methodological Answer : Use in vitro models like DPPH/ABTS radical scavenging assays with dose-response curves (e.g., 1–100 µM this compound). Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only). For cell-based assays, select relevant oxidative stress models (e.g., H₂O₂-treated HepG2 cells) and measure markers like glutathione levels. Ensure triplicate runs and statistical power analysis (α = 0.05, β = 0.2) to confirm reproducibility .

Q. What are the key challenges in isolating this compound from botanicals, and how can they be mitigated?

- Methodological Answer : Challenges include co-extraction of structurally similar glycosides and matrix interference. Solid-phase extraction (SPE) with C18 columns or preparative HPLC can improve purity. Validate isolation efficiency via thin-layer chromatography (TLC) or comparative NMR spectra. For novel sources, perform phytochemical profiling to identify interfering compounds .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo studies on this compound’s bioactivity be systematically addressed?

- Methodological Answer : Discrepancies often arise from bioavailability differences (e.g., poor absorption) or metabolic conversion in vivo. Use pharmacokinetic studies to track this compound and its metabolites in plasma/tissues. Compare in vitro IC₅₀ values with in vivo effective doses. For example, if in vitro activity occurs at 10 µM but in vivo effects require 100 mg/kg, investigate prodrug formation or synergistic interactions .

Table 2: Common Discrepancies in this compound Studies

| Observation | Possible Explanations | Resolution Strategies |

|---|---|---|

| High in vitro potency, low in vivo efficacy | Poor bioavailability, metabolic degradation | Use nanoencapsulation, study metabolites |

| Variable antioxidant results | Matrix interference, assay conditions | Standardize protocols across labs |

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Use non-parametric models (e.g., sigmoidal curve fitting) or Bayesian hierarchical models to accommodate variability. Software like GraphPad Prism or R packages (drc, nlme) can handle heteroscedastic data. Report 95% confidence intervals for EC₅₀ values and apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons .

Q. How can researchers validate target engagement in mechanistic studies of this compound?

- Methodological Answer : Employ techniques like surface plasmon resonance (SPR) for binding affinity measurements (KD values) or CRISPR-Cas9 knockout models to confirm pathway specificity. For enzyme inhibition assays, use recombinant proteins and compare inhibition kinetics (Km/Vmax shifts). Include orthogonal validation (e.g., Western blot for downstream protein expression) .

Ethical and Reproducibility Considerations

Q. How should researchers address potential biases in this compound-related data interpretation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。